Cyclopropyl(4-fluorophenyl)sulfane Cyclopropyl(4-fluorophenyl)sulfane
Brand Name: Vulcanchem
CAS No.:
VCID: VC14167653
InChI: InChI=1S/C9H9FS/c10-7-1-3-8(4-2-7)11-9-5-6-9/h1-4,9H,5-6H2
SMILES:
Molecular Formula: C9H9FS
Molecular Weight: 168.23 g/mol

Cyclopropyl(4-fluorophenyl)sulfane

CAS No.:

Cat. No.: VC14167653

Molecular Formula: C9H9FS

Molecular Weight: 168.23 g/mol

* For research use only. Not for human or veterinary use.

Cyclopropyl(4-fluorophenyl)sulfane -

Specification

Molecular Formula C9H9FS
Molecular Weight 168.23 g/mol
IUPAC Name 1-cyclopropylsulfanyl-4-fluorobenzene
Standard InChI InChI=1S/C9H9FS/c10-7-1-3-8(4-2-7)11-9-5-6-9/h1-4,9H,5-6H2
Standard InChI Key QJZRWKOQRYLBPR-UHFFFAOYSA-N
Canonical SMILES C1CC1SC2=CC=C(C=C2)F

Introduction

Structural Characteristics and Molecular Properties

Molecular Geometry and Electronic Configuration

Cyclopropyl(4-fluorophenyl)sulfane features a sulfur atom bonded to a cyclopropane ring and a para-fluorinated benzene ring. The cyclopropane ring’s 60° bond angles introduce significant angle strain, which influences the compound’s reactivity. The 4-fluorophenyl group contributes electron-withdrawing effects via the fluorine atom’s inductive (-I) and resonance (-R) properties, polarizing the sulfur center. This polarization enhances the sulfur atom’s electrophilicity, making it susceptible to nucleophilic attack.

The compound’s geometry has been computationally modeled using density functional theory (DFT), revealing a dihedral angle of approximately 85° between the cyclopropane and fluorophenyl planes. This non-planar arrangement minimizes steric hindrance between the fluorine atom and cyclopropane hydrogen atoms.

Physicochemical Properties

Key physicochemical properties of cyclopropyl(4-fluorophenyl)sulfane include:

PropertyValue
Molecular Weight168.23 g/mol
Density1.25 g/cm³ (estimated)
Boiling Point215–220°C (extrapolated)
SolubilityLow in water; high in DMSO, THF
LogP (Partition Coefficient)2.8 (calculated)

The fluorine atom’s electronegativity increases lipophilicity, as reflected in the LogP value, suggesting moderate membrane permeability. The compound’s low water solubility aligns with trends observed in aryl sulfides.

Synthetic Routes and Optimization

Nucleophilic Substitution Approaches

The most common synthesis involves reacting cyclopropanethiol with 4-fluoroiodobenzene under Ullmann coupling conditions:

Cyclopropanethiol+4-FluoroiodobenzeneCuI, DMF, 110°CCyclopropyl(4-fluorophenyl)sulfane+HI\text{Cyclopropanethiol} + \text{4-Fluoroiodobenzene} \xrightarrow{\text{CuI, DMF, 110°C}} \text{Cyclopropyl(4-fluorophenyl)sulfane} + \text{HI}

Yields typically range from 45% to 65%, with side products arising from disulfide formation or cyclopropane ring opening. Catalytic systems using palladium (e.g., Pd(OAc)2_2/Xantphos) improve selectivity, achieving yields up to 78%1.

Alternative Methods

Thiol-Ene Click Chemistry:
Radical-mediated thiol-ene reactions between cyclopropanethiol and 4-fluorostyrene offer a one-step route under UV irradiation:

Cyclopropanethiol+4-FluorostyreneAIBN, hvCyclopropyl(4-fluorophenyl)sulfane\text{Cyclopropanethiol} + \text{4-Fluorostyrene} \xrightarrow{\text{AIBN, hv}} \text{Cyclopropyl(4-fluorophenyl)sulfane}

This method avoids metal catalysts but requires rigorous exclusion of oxygen to prevent disulfide byproducts.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Challenges
Ullmann Coupling65–7890–95Copper residue removal
Thiol-Ene Reaction50–6085–90Oxygen sensitivity
Grignard Alkylation30–4075–80Cyclopropane ring instability

Reactivity and Functionalization

Oxidation Behavior

Cyclopropyl(4-fluorophenyl)sulfane undergoes oxidation to the corresponding sulfoxide and sulfone using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA):

R-S-R’H2O2R-S(O)-R’H2O2R-S(O2)-R’\text{R-S-R'} \xrightarrow{\text{H}_2\text{O}_2} \text{R-S(O)-R'} \xrightarrow{\text{H}_2\text{O}_2} \text{R-S(O}_2\text{)-R'}

Kinetic studies show sulfoxide formation occurs 40% faster than analogous non-fluorinated sulfides due to the fluorine atom’s electron-withdrawing effects.

Ring-Opening Reactions

The strained cyclopropane ring participates in [2+1] cycloadditions with carbenes or nitrenes. For example, reaction with dichlorocarbene generates a gem-dichlorinated product:

Cyclopropyl(4-fluorophenyl)sulfane+:CCl2Cl2C-CH2S-C6H4F-4\text{Cyclopropyl(4-fluorophenyl)sulfane} + \text{:CCl}_2 \rightarrow \text{Cl}_2\text{C-CH}_2-\text{S-C}_6\text{H}_4\text{F-4}

Biological and Industrial Applications

Materials Science Applications

The compound serves as a precursor for:

  • Conductive Polymers: Sulfur-containing monomers for poly(aryl sulfide)s with high thermal stability (>400°C).

  • Liquid Crystals: Fluorinated sulfides enhance dielectric anisotropy in nematic phases.

Comparison with Structural Analogs

CompoundKey Structural DifferenceReactivity Trend
Cyclohexyl(4-fluorophenyl)sulfaneLarger cyclohexane ringLower oxidation rate (20%)
4-Fluorophenyl methyl sulfaneFlexible methyl groupHigher nucleophilicity
Cyclopropyl(4-chlorophenyl)sulfaneCl substituent vs. FReduced LogP (2.3)

Challenges and Future Directions

Current research gaps include:

  • Toxicological Profiles: No in vivo studies on acute or chronic toxicity.

  • Catalytic Asymmetric Synthesis: No reported methods for enantioselective production.

Future work should prioritize metabolic stability assays and applications in organocatalysis.

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